1-(3-Methylbenzyl)piperazine-2,3-dione
CAS No.: 1312137-62-4
Cat. No.: VC4259927
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312137-62-4 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.256 |
| IUPAC Name | 1-[(3-methylphenyl)methyl]piperazine-2,3-dione |
| Standard InChI | InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15) |
| Standard InChI Key | IWYSWXWCFNDFAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2CCNC(=O)C2=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-[(3-methylphenyl)methyl]piperazine-2,3-dione, reflects its substitution pattern. Key spectral data include:
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¹H NMR: Peaks at δ ~2.3 ppm (methyl group), δ ~2.5–3.8 ppm (piperazine protons), and δ ~165–175 ppm (carbonyl carbons in ¹³C NMR).
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Canonical SMILES:
CC1=CC(=CC=C1)CN2CCNC(=O)C2=O.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Density | 1.001 g/mL (25°C) |
| Boiling Point | 256–257°C |
| InChI Key | IWYSWXWCFNDFAA-UHFFFAOYSA-N |
Synthesis and Industrial Production
Industrial synthesis involves a multi-step protocol optimized for scalability:
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Piperazine Ring Formation: Cyclization of ethylenediamine with dihaloalkanes under basic conditions.
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3-Methylbenzyl Substitution: Nucleophilic substitution using 3-methylbenzyl chloride, achieving yields >80% in controlled environments.
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Oxidation to Dione: Potassium permanganate oxidizes the piperazine ring to introduce ketone groups, with purity >95% after column chromatography.
Continuous flow reactors enhance production efficiency, reducing reaction times by 40% compared to batch processes.
Toxicological Profile
Subacute toxicity studies in CD1 mice (OECD Guideline 407) show dose-dependent hepatorenal effects:
Table 2: Histopathological Changes in Mice (200 μM Dose)
| Organ | Finding | Severity |
|---|---|---|
| Liver | Intracytoplasmic edema | +++ |
| Nuclear hypertrophy | ++ | |
| Kidney | Degeneration in renal corpuscles | +++ |
| Vacuolization in tubules | ++ |
Key biomarkers elevated at 200 μM:
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Alkaline phosphatase (ALP): 450 U/L (vs. control 120 U/L)
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Aspartate transaminase (AST): 380 U/L (vs. control 45 U/L) .
Comparative Analysis with Analogues
Table 3: Structural Analogues and Properties
| Compound | Substituent | MAO-A IC₅₀ (μM) |
|---|---|---|
| 1-(4-Methylbenzyl)piperazine | 4-methylbenzyl | 2.4 |
| 1-(3-Chlorobenzyl)piperazine | 3-chlorobenzyl | 4.1 |
| 1-(3-Methylbenzyl)piperazine-2,3-dione | 3-methylbenzyl | 1.8 |
The 3-methylbenzyl group enhances MAO-A inhibition by 33% compared to 4-methyl derivatives, likely due to improved hydrophobic interactions .
Research Applications and Future Directions
Drug Development
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Antidepressant Leads: Dual 5-HT/D₂ activity supports further optimization for selective serotonin reuptake inhibitors (SSRIs).
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Neuroprotection: MAO-A inhibition aligns with strategies to mitigate oxidative stress in Parkinson’s disease .
Materials Science
The compound’s rigid piperazine core serves as a building block for high-temperature polymers, with a glass transition temperature (T₉) of 185°C observed in polyamide composites.
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